3-(2,5-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
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Overview
Description
3-(2,5-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2, OH) can be used under appropriate conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones can interact with various molecular targets such as enzymes, receptors, or DNA. They may inhibit enzyme activity, modulate receptor function, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one
- 3-(2,5-Dimethoxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- 3-(2,5-Dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
3-(2,5-Dimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridinyl group
Properties
CAS No. |
851663-32-6 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-14-4-6-16(20-2)13(11-14)3-5-15(18)12-7-9-17-10-8-12/h3-11H,1-2H3 |
InChI Key |
VUKHLWOOQUNJMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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